Cas no 316-14-3 (6-Methylbenzaanthracene)

6-Methylbenzaanthracene structure
Nombre del producto:6-Methylbenzaanthracene
6-Methylbenzaanthracene Propiedades químicas y físicas
Nombre e identificación
-
- Benz[a]anthracene,6-methyl-
- 6-Methylbenz[a]anthracene
- 6-methylbenzo[a]anthracene
- AR-E33 6-METHYLBENZ(A)ANTHRACENE
- CCRIS 1884
- NS00126386
- FT-0631940
- WLN: L D6 B666J L1
- AKOS024341196
- CCRIS 1886
- 316-14-3
- Benz[a]anthracene, 6-methyl-
- 6-Methyltetraphene
- BRN 1954983
- BRN 2048520
- DTXSID60873919
- METHYLBENZ(A)ANTHRACENE, 6-
- NSC409457
- 4-Methyl-1,2-benzanthracen
- NSC-409457
- BENZ(a)ANTHRACENE, 6-METHYL-
- WOIBRJNTTODOPT-UHFFFAOYSA-N
- 6-METHYLBENZO(A)ANTHRACENE
- CAC9SJF3PP
- 6-Methylbenzo[a]anthracene #
- NSC 409457
- 6-Methylbenz(a)anthracene
- 6-Methylbenzaanthracene
-
- MDL: MFCD00029019
- Renchi: InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3
- Clave inchi: WOIBRJNTTODOPT-UHFFFAOYSA-N
- Sonrisas: CC1=CC2=CC=CC=C2C3=C1C=C4C=CC=CC4=C3
Atributos calculados
- Calidad precisa: 242.11000
- Masa isotópica única: 242.10955
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 0
- Complejidad: 320
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0
- Xlogp3: 5.8
Propiedades experimentales
- Denso: 1.1011 (estimate)
- Punto de fusión: 127°C
- Punto de ebullición: 452.14°C (rough estimate)
- Punto de inflamación: 217.8°C
- índice de refracción: 1.7480 (estimate)
- PSA: 0.00000
- Logp: 5.45460
- Presión de vapor: 0.0±0.5 mmHg at 25°C
6-Methylbenzaanthracene Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methylbenzaanthracene Datos Aduaneros
- Código HS:2902909090
- Datos Aduaneros:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
6-Methylbenzaanthracene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-484351-1mg |
6-Methylbenz[a]anthracene-d14, |
316-14-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
Chemenu | CM539322-1g |
6-Methyltetraphene |
316-14-3 | 97% | 1g |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-484351-1 mg |
6-Methylbenz[a]anthracene-d14, |
316-14-3 | 1mg |
¥2,858.00 | 2023-07-11 | ||
Chemenu | CM539322-250mg |
6-Methyltetraphene |
316-14-3 | 97% | 250mg |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-483419-10mg |
6-Methylbenz[a]anthracene, |
316-14-3 | 10mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483419-10 mg |
6-Methylbenz[a]anthracene, |
316-14-3 | 10mg |
¥3,234.00 | 2023-07-11 | ||
TRC | M288805-10mg |
6-Methylbenz[a]anthracene |
316-14-3 | 10mg |
$253.00 | 2023-05-18 | ||
TRC | M288805-100mg |
6-Methylbenz[a]anthracene |
316-14-3 | 100mg |
$1918.00 | 2023-05-18 | ||
Chemenu | CM539322-100mg |
6-Methyltetraphene |
316-14-3 | 97% | 100mg |
$*** | 2023-03-29 |
6-Methylbenzaanthracene Literatura relevante
-
1. Metal complexes of molecular clefts. The synthesis and X-ray crystal structures of a mononuclear barium and four binuclear silver(I) complexes of bibracchial tetraimine Schiff-base macrocyclesHarry Adams,Neil A. Bailey,W. Daniel Carlisle,David E. Fenton,Gentilina Rossi J. Chem. Soc. Dalton Trans. 1990 1271
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Auréa Andrade-Eiroa,Roya Shahla,Manolis N. Romanías,Philippe Dagaut RSC Adv. 2014 4 33636
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Ewa Skoczynska,Pim Leonards,Jacob de Boer Anal. Methods 2013 5 213
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4. The X-ray molecular structures of methyl 4,5,7,8,9,10,11,12,13,14-decahydro-7,9-dioxo-8,15-methenopyrrolo[3,2,1-op][1]benzazacyclododecine-16-carboxylate, methyl (Z)-1′,2′,4′,5′-tetrahydro-2,4′-dioxospiro(cycloheptane-1,6′-[6H]pyrrolo[3,2,1-ij]quinolin)-5′-ylideneacetate, and methyl (Z)-1,1a,2,3,4,8,9,9a-octahydro-1-methoxycarbonylmethyl-11-methoxycarbonylmethylene-12-oxo-1b,4a-epoxyethanoindolizino[2,3,4,5,6-jklm]carbazole-1-carboxylateRoy M. Letcher,Ting-Fong Lai,Thomas C. W. Mak J. Chem. Soc. Perkin Trans. 1 1985 1921
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5. A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki cross-coupling reactionSubodh Kumar J. Chem. Soc. Perkin Trans. 1 1998 3157
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